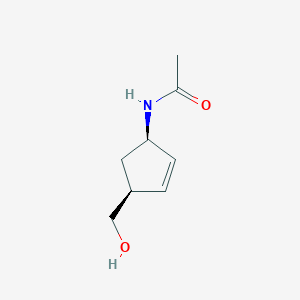

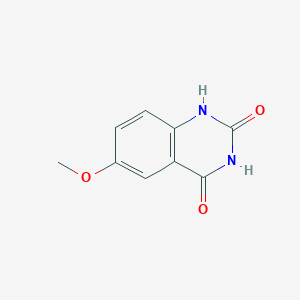

6-Methoxyquinazoline-2,4-diol

概要

説明

6-Methoxyquinazoline-2,4-diol is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 6-Methoxyquinazoline-2,4-diol, they do provide insights into various methoxyquinazoline derivatives, which can help infer some of the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of methoxyquinazoline derivatives is a multi-step process that often begins with simpler aromatic compounds such as aniline or benzoic acid derivatives. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and involves cyclization, nitration, and chlorination steps . Similarly, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine involves the reaction of nitroquinolines with dimethylamine, followed by reduction and methylation . These methods highlight the versatility and complexity of synthesizing substituted quinazolines.

Molecular Structure Analysis

The molecular structure of methoxyquinazoline derivatives can be quite complex, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which crystallized as an ethyl acetate complex. X-ray crystallography revealed that the crystal belongs to the orthorhombic system, indicating a well-defined three-dimensional structure stabilized by weak hydrogen bonding .

Chemical Reactions Analysis

Methoxyquinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups are substituted during the reaction with dimethylamine . Additionally, these compounds can participate in one-pot multi-component reactions, such as the synthesis of triazolyl methoxy phenylquinazolines using a mixture of aromatic propargylated aldehydes, azides, 2-aminobenzophenone derivatives, and ammonium acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyquinazoline derivatives can vary widely. For example, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range, indicating potential applications in biomedical analysis . The stability of these compounds is also notable, with some showing resistance to degradation under heat and light .

科学的研究の応用

Anticancer Properties

6-Methoxyquinazoline-2,4-diol and its derivatives have been extensively studied for their potential as anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, has shown potent apoptotic activity and efficacy in various cancer models, including breast cancer, with excellent blood-brain barrier penetration (Sirisoma et al., 2009). Another derivative, 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, demonstrated significant antitumoral effects on P388 leukemia (Renault et al., 1983).

Tubulin-Polymerization Inhibition

Certain quinazoline derivatives have been identified as effective tubulin-polymerization inhibitors, targeting the colchicine site. This includes compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which showed high in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating potential in cancer treatment (Wang et al., 2014).

Antimicrobial Activities

Some quinazoline derivatives have shown promising antimicrobial activities. For instance, a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives displayed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).

DNA Repair Enzyme Inhibition

Quinazolinone inhibitors have been synthesized to target the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), showing potential in enhancing the cytotoxicity of other treatments like monomethylating agents and radiation (Griffin et al., 1998).

Synthesis and Characterization

Various studies have been dedicated to the synthesis and characterization of 6-methoxyquinazoline derivatives. For example, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through multiple steps highlights the diverse synthetic routes explored for these compounds (Wang et al., 2015).

Other Applications

- Ethoxyquin, a derivative of quinoline, is used as an antioxidant in animal feed, indicating the potential use of related compounds in food preservation and other industries (Blaszczyk et al., 2013).

- The compound has also been studied for its fluorescence properties in aqueous media, providing insights into its chemical behavior and potential applications in analytical chemistry (Schulman et al., 1974).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Methoxyquinazoline-2,4-diol . In case of accidental release, it is advised to prevent further spillage or leakage and to avoid letting the chemical enter drains .

将来の方向性

The future directions for 6-Methoxyquinazoline-2,4-diol and similar compounds involve further exploration of their potential applications. For instance, there is ongoing research into their use as ligands for sphingosine-1-phosphate receptor 2 (S1PR2) . Additionally, quinazoline-2,4-dione derivatives are being investigated as potential antibacterial agents .

特性

IUPAC Name |

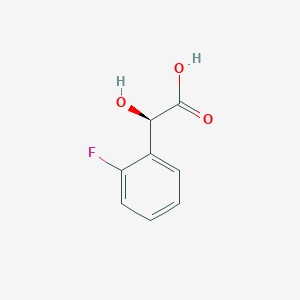

6-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYIYDVQBAPJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438178 | |

| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyquinazoline-2,4-diol | |

CAS RN |

32618-84-1 | |

| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)